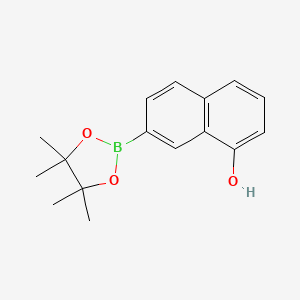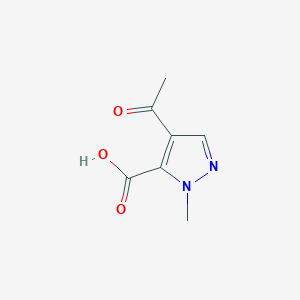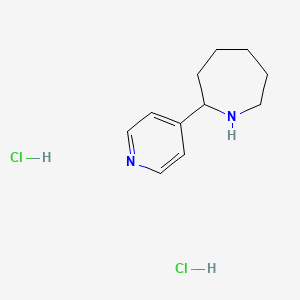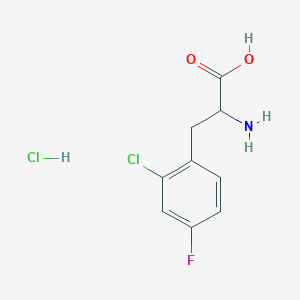
2-Ethyl-2-isobutyl-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-isobutyl-1,3-propanediol is an organic compound with the molecular formula C9H20O2 and a molecular weight of 160.2539 g/mol . It is also known by other names such as 2-Butyl-2-ethyl-1,3-propanediol and 3,3-Bis(hydroxymethyl)heptane . This compound is characterized by the presence of two hydroxyl groups (-OH) attached to a propane backbone, making it a diol. It is used in various industrial applications, particularly in the synthesis of polyesters and polyurethanes .
Vorbereitungsmethoden
2-Ethyl-2-isobutyl-1,3-propanediol can be synthesized through several methods. One common method involves the aldol addition followed by hydrogenation . Another method is the classical combination of hydroxymethylation catalyzed by alkali hydroxides and Cannizzaro-type disproportionation with formaldehyde . These methods are employed to produce the compound on an industrial scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
2-Ethyl-2-isobutyl-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in bulk polycondensation reactions with diacid monomers such as terephthalic acid to yield polyesters . The compound is also involved in the formation of cyclic acetals and ketals when reacted with carbonyl compounds in the presence of acid catalysts . Common reagents used in these reactions include toluenesulfonic acid, orthoesters, and molecular sieves . The major products formed from these reactions are polyesters and cyclic acetals, which have significant industrial applications.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-isobutyl-1,3-propanediol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of polyesters and polyurethanes . In biology and medicine, it can be utilized in the development of drug delivery systems and as a component in the formulation of pharmaceuticals. The compound’s ability to form stable cyclic acetals and ketals makes it valuable in the protection of carbonyl groups during synthetic procedures . Additionally, it is used in the production of resins and coatings, contributing to advancements in material science .
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-isobutyl-1,3-propanediol primarily involves its reactivity as a diol. The hydroxyl groups can undergo various chemical transformations, including esterification and etherification, which are essential in the formation of polyesters and polyurethanes . The compound’s molecular structure allows it to interact with other molecules through hydrogen bonding and van der Waals forces, facilitating its incorporation into larger polymeric structures. These interactions are crucial for its role in industrial applications and scientific research.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-2-isobutyl-1,3-propanediol can be compared with other similar compounds such as 2-Butyl-2-ethyl-1,3-propanediol, 2-Ethyl-1,3-hexanediol, and 2,2-Dimethyl-1,3-propanediol . These compounds share similar structural features, including the presence of hydroxyl groups attached to a propane or hexane backbone. this compound is unique due to its specific arrangement of ethyl and isobutyl groups, which influence its reactivity and applications. The presence of these groups can affect the compound’s solubility, melting point, and overall chemical behavior, making it distinct from other diols.
Eigenschaften
CAS-Nummer |
25450-92-4 |
|---|---|
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
2-ethyl-2-(2-methylpropyl)propane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-4-9(6-10,7-11)5-8(2)3/h8,10-11H,4-7H2,1-3H3 |
InChI-Schlüssel |
QNKRHLZUPSSIPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(C)C)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-[2-(3-fluoro-4-nitrophenoxy)acetyl]piperidine-2-carboxylate](/img/structure/B13467746.png)

![4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene](/img/structure/B13467788.png)
![2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol](/img/structure/B13467791.png)
![Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B13467792.png)
![Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13467798.png)
![tert-butyl N-{[1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13467799.png)


![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)
![1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13467812.png)


